

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

Cat. No.: B105388

[Get Quote](#)

An In-depth Technical Guide to **3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one**

IUPAC Name: **3-amino-6-nitro-4-phenyl-1H-quinolin-2-one**^{[1][2]}

This technical guide provides a comprehensive overview of **3-amino-6-nitro-4-phenyl-1H-quinolin-2-one**, a quinolinone derivative primarily known as a process impurity in the synthesis of the benzodiazepine drug, Nitrazepam^{[1][3]}. The document details its chemical and physical properties, a plausible synthetic route, its biological context related to the parent drug, and a representative experimental protocol for biological characterization.

Physicochemical and Spectroscopic Data

The structural and identifying information for **3-amino-6-nitro-4-phenyl-1H-quinolin-2-one** is summarized below. While basic identifiers are well-established, detailed experimental spectroscopic data is not widely published. The spectroscopic data presented in Table 2 is therefore predicted based on the known structure and typical values for the constituent functional groups.

Data Presentation

Table 1: Physicochemical Properties

Property	Value	Source
IUPAC Name	3-amino-6-nitro-4-phenyl-1H-quinolin-2-one	PubChem[1][2]
Synonyms	Nitrazepam EP Impurity A, 3-Amino-6-nitro-4-phenylquinolin-2(1H)-one	Pharmaffiliates, PubChem[1][3]
CAS Number	36020-93-6	PubChem[1][2]
Molecular Formula	C ₁₅ H ₁₁ N ₃ O ₃	PubChem[1][3]
Molecular Weight	281.27 g/mol	PubChem[1][3]
Canonical SMILES	<chem>C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)--INVALID-LINK--[O-])N</chem>	PubChem[1]

| InChI Key | VBAGZJBCMMYDQZ-UHFFFAOYSA-N | PubChem[1] |

Table 2: Predicted Spectroscopic Data

Technique	Predicted Data
¹ H-NMR	δ 10.5-11.5 (s, 1H, -NH-CO), δ 8.0-8.5 (m, 2H, Ar-H ortho to NO ₂), δ 7.2-7.6 (m, 6H, Ar-H of phenyl ring and quinolinone), δ 4.0-5.0 (br s, 2H, -NH ₂)
¹³ C-NMR	δ 165-170 (C=O), δ 140-150 (Ar-C-NO ₂ , Ar-C-N), δ 115-135 (Ar-C), δ 100-110 (Ar-C-NH ₂)
FT-IR (cm ⁻¹)	~3450-3300 (N-H stretch, amine), ~3200 (N-H stretch, lactam), ~1650 (C=O stretch, lactam), ~1520 & ~1340 (N-O stretch, nitro group)

| Mass Spec (m/z) | 281 [M]⁺, 280 [M-H]⁺, 251 [M-NO]⁺, 235 [M-NO₂]⁺, 190[2] |

Synthesis of 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one

A specific, validated synthesis for this compound as a target molecule is not readily available in the literature, as it is typically an unintended impurity. However, a plausible and efficient route can be designed based on the well-established Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. A domino nitro-reduction followed by Friedländer cyclization is a modern, effective approach.

Experimental Protocols

Protocol 2.1: Synthesis via Modified Friedländer Annulation

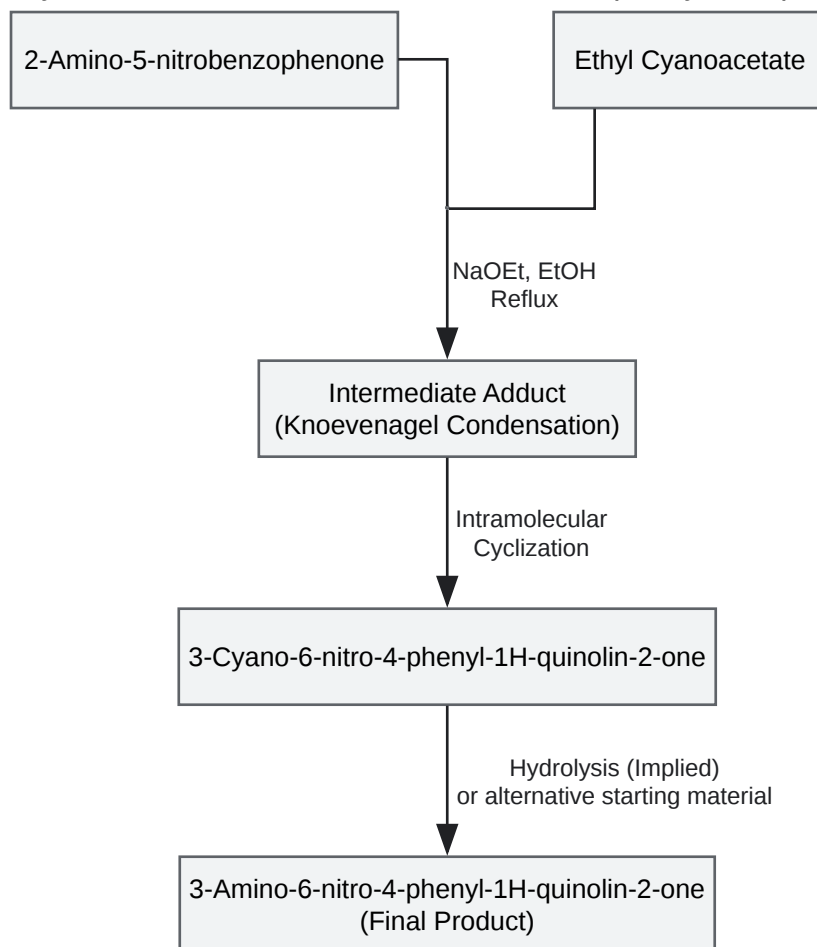
This protocol describes a hypothetical synthesis starting from 2-amino-5-nitrobenzophenone and ethyl cyanoacetate.

- Objective: To synthesize **3-amino-6-nitro-4-phenyl-1H-quinolin-2-one**.
- Reaction Principle: Base-catalyzed condensation of 2-amino-5-nitrobenzophenone with ethyl cyanoacetate, followed by intramolecular cyclization and tautomerization to form the stable quinolinone ring.
- Materials:
 - 2-amino-5-nitrobenzophenone (1.0 eq)
 - Ethyl cyanoacetate (1.2 eq)
 - Sodium ethoxide (2.0 eq)
 - Anhydrous Ethanol
 - Hydrochloric acid (1 M)
 - Ethyl acetate
 - Brine

- Procedure:
 - A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (N₂).
 - To this solution, 2-amino-5-nitrobenzophenone and ethyl cyanoacetate are added sequentially at room temperature.
 - The reaction mixture is heated to reflux (approx. 78 °C) and maintained for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
 - The resulting residue is dissolved in water and neutralized carefully with 1 M HCl, leading to the precipitation of the crude product.
 - The precipitate is filtered, washed with cold water, and dried under vacuum.
 - Purification is achieved by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture.
- Characterization: The final product's identity and purity should be confirmed using techniques outlined in Table 2 (NMR, IR, MS) and melting point analysis.

Mandatory Visualization

Synthesis Workflow for 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one



[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for the target compound via Friedländer Annulation.

Biological Context and Activity

3.1. Relevance as a Nitrazepam Impurity

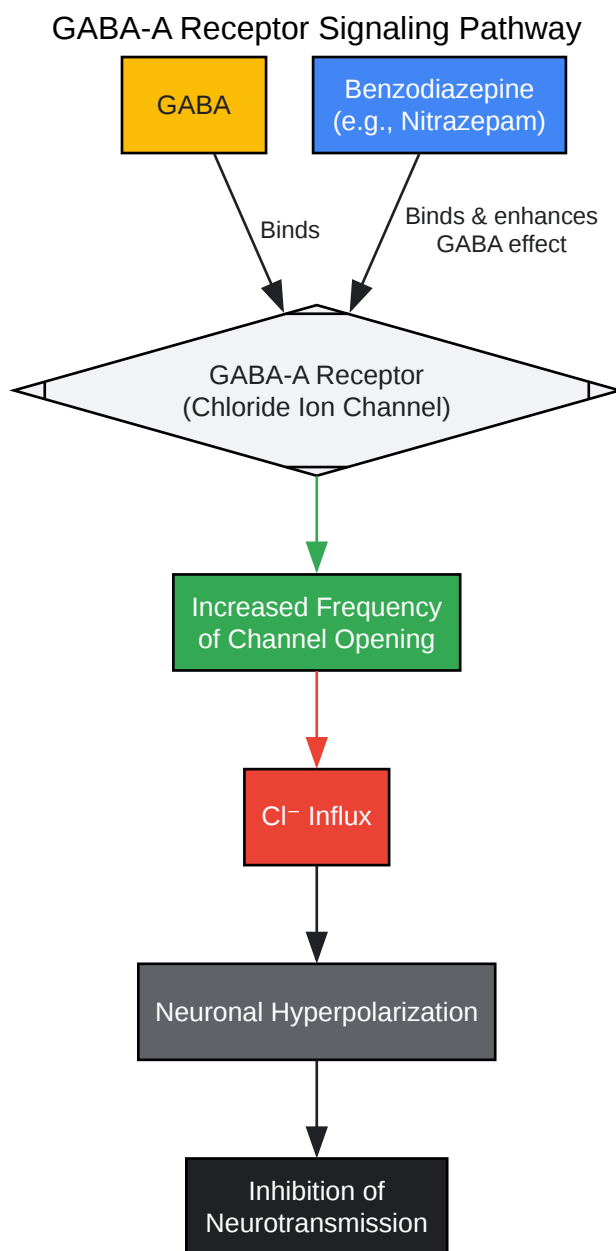
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is listed as "Nitrazepam EP Impurity A" in pharmacopeial references[3][4]. Nitrazepam is a benzodiazepine hypnotic and anticonvulsant[5][6]. As with any active pharmaceutical ingredient (API), impurities must be identified, quantified, and characterized to ensure the safety and efficacy of the final drug product. The presence of this quinolinone impurity could potentially arise from side reactions or degradation of the parent molecule during synthesis or storage. Its structural dissimilarity from Nitrazepam makes its pharmacological and toxicological profiling crucial.

3.2. Putative Signaling Pathway: GABA-A Receptor Modulation

The parent drug, Nitrazepam, exerts its therapeutic effects by acting as a positive allosteric modulator of the GABA-A receptor[5]. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter γ -aminobutyric acid (GABA), opens to allow chloride ions (Cl^-) to enter the neuron. This influx of negative ions causes hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Benzodiazepines like Nitrazepam bind to a specific site on the GABA-A receptor (the benzodiazepine site), distinct from the GABA binding site. This binding event does not open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening. The result is a potentiation of GABA's natural inhibitory effect. It is plausible that impurities could interact with this or other CNS targets, making biological screening essential.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Mechanism of action of benzodiazepines at the GABA-A receptor chloride channel.

Experimental Protocols

Protocol 3.1: Radioligand Binding Assay for Benzodiazepine Site Affinity

This protocol provides a standard method to determine if **3-amino-6-nitro-4-phenyl-1H-quinolin-2-one** binds to the same site as Nitrazepam on the GABA-A receptor.

- Objective: To quantify the binding affinity (K_i) of the test compound for the benzodiazepine binding site on the GABA-A receptor.
- Principle: This is a competitive binding assay. A constant concentration of a radiolabeled ligand known to bind to the benzodiazepine site (e.g., [^3H]-Flunitrazepam) is incubated with a preparation of brain membranes (rich in GABA-A receptors) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured.
- Materials:
 - Test Compound: **3-amino-6-nitro-4-phenyl-1H-quinolin-2-one**
 - Radioligand: [^3H]-Flunitrazepam
 - Membrane Preparation: Rat or bovine cerebral cortex membranes
 - Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
 - Positive Control: Unlabeled Diazepam or Nitrazepam
 - Scintillation fluid and vials
 - Glass fiber filters
 - Cell harvester and liquid scintillation counter
- Procedure:
 - Prepare serial dilutions of the test compound and the positive control in the assay buffer.
 - In a series of microcentrifuge tubes or a 96-well plate, add assay buffer, the membrane preparation, and the serially diluted test compound or control.
 - Initiate the binding reaction by adding the [^3H]-Flunitrazepam at a final concentration close to its dissociation constant (K_d).

- Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4 °C) to reach equilibrium.
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
- Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
- Quantify the radioactivity on each filter using a liquid scintillation counter.
- Data Analysis:
 - The amount of radioactivity is plotted against the logarithm of the unlabeled ligand concentration.
 - The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding of the radioligand).
 - The IC₅₀ is converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation:
$$K_i = IC_{50} / (1 + [L]/K_d)$$
where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion

3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one is a compound of significant interest primarily within the field of pharmaceutical sciences due to its status as a process-related impurity of Nitrazepam. While its own biological activity is not well-documented, its structure warrants investigation, particularly for off-target effects at the GABA-A receptor or other CNS targets. The synthetic and analytical protocols outlined in this guide provide a framework for researchers in drug development and quality control to synthesize, characterize, and evaluate the biological potential of this and other related quinolinone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Amino nitrazepam | 4928-02-3 | FA17373 | Biosynth [biosynth.com]
- 2. 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one | C15H11N3O3 | CID 5378140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Nitrazepam EP Impurity A : Venkatasai Life Sciences [venkatasailifesciences.com]
- 5. NITRAZEPAM Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference, Grants, Exam Alerts [gpatindia.com]
- 6. veeprho.com [veeprho.com]
- To cite this document: BenchChem. [3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105388#3-amino-6-nitro-4-phenyl-1h-quinolin-2-one-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com